molecular formula C13H15N3O3 B2666007 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide CAS No. 688773-37-7

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide

Cat. No. B2666007
M. Wt: 261.281
InChI Key: LDMWIUHCZGVKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present in the molecule. The amide group (-CONH2) is typically quite stable but can undergo hydrolysis under acidic or basic conditions. The quinazoline ring is also relatively stable but can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Therapeutic Potential in Cancer

Quinazoline derivatives, such as AG337, have been evaluated for their antitumor effects. AG337, a nonclassical inhibitor of thymidylate synthase (TS), designed to circumvent resistance mechanisms affecting classical antifolates, demonstrated cytotoxic plasma concentrations achievable without acute toxicity in clinical studies. This highlights the potential of quinazoline derivatives in cancer therapy, particularly for inhibiting enzymes critical for DNA synthesis and function in cancer cells (Rafi et al., 1995).

Modulation of Receptor Activity

Quinazoline derivatives, such as pramipexole, exhibit selectivity for dopamine receptors, with particular affinity for the D3 receptor subtype. This selectivity and efficacy in stimulating dopamine receptors, as demonstrated in electrophysiology assays, underline their potential in treating neurological disorders like Parkinson's disease. The distinct properties of pramipexole compared to ergot dopamine receptor agonists, such as its higher efficacy and receptor selectivity, offer advantages for clinical use (Piercey et al., 1996).

Antibacterial Activity

Ciprofloxacin, another quinolone agent, demonstrates the antibacterial spectrum of quinazoline derivatives. Its pharmacokinetics and bactericidal activity against a range of pathogens highlight the role of quinazoline derivatives in treating infections. Ciprofloxacin’s efficacy in achieving bactericidal levels in serum and urine against key bacterial pathogens underscores its importance in managing systemic and urinary tract infections (Brittain et al., 1985).

Antihypertensive Effects

Quinazoline derivatives like doxazosin exhibit antihypertensive properties through selective alpha-1 inhibition, improving hemodynamics in patients with hypertension. The comparison of doxazosin with atenolol, a beta-blocker, demonstrated doxazosin's effectiveness in reducing blood pressure while favorably affecting lipid profiles, suggesting its potential in reducing coronary heart disease risk in hypertensive patients (Giorgi et al., 1988).

Safety And Hazards

Without specific safety data or MSDS (Material Safety Data Sheet) information, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Additionally, the compound could be modified to improve its properties or biological activity .

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(2)14-11(17)7-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMWIUHCZGVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.